Methyl 2-(phenylethynyl)benzoate

Description

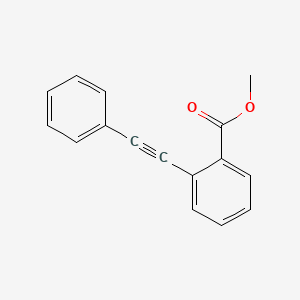

Methyl 2-(phenylethynyl)benzoate (C₁₆H₁₂O₂) is an aromatic ester featuring a phenylethynyl group at the 2-position of the benzoate ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of isocoumarin derivatives via Zn(OTf)₂-catalyzed cyclization reactions with ethyl acrylate . Its molecular structure combines electron-withdrawing (ester) and electron-donating (ethynyl-phenyl) groups, enabling diverse reactivity in cycloaddition and coupling reactions.

Properties

CAS No. |

33578-05-1 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

methyl 2-(2-phenylethynyl)benzoate |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,1H3 |

InChI Key |

HPOPSJUQHAPJER-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-(Phenylethynyl)benzoate

Ethyl 2-(phenylethynyl)benzoate (CAS 110166-71-7, C₁₇H₁₄O₂) replaces the methyl ester with an ethyl group. This substitution increases molecular weight (250.29 g/mol vs. Both compounds exhibit similar reactivity in cyclization reactions, but the ethyl derivative may show slower reaction kinetics due to steric hindrance .

Methyl 2-Ethynylbenzoate Derivatives

Methyl 2-ethynylbenzoate (CAS 33577-99-0, C₁₀H₈O₂) lacks the phenyl group on the ethynyl moiety. Its simpler structure reduces steric bulk, enabling faster reaction rates in alkyne-based transformations. For example, in , Methyl 2-((trimethylsilyl)ethynyl)benzoate is synthesized as a precursor, where the trimethylsilyl group enhances stability during handling .

Substituted Phenylethynyl Derivatives

describes analogs with hydroxyl, acetoxy, and benzimidazolylmethoxy substituents on the phenylethynyl group:

- Methyl 2-(2-cyanomethoxyphenylethynyl)benzoate (4.25): The electron-withdrawing cyano group may accelerate electrophilic substitution reactions .

Zn(OTf)₂-Catalyzed Cyclization to Isocoumarins

Methyl 2-(phenylethynyl)benzoate reacts with ethyl acrylate under Zn(OTf)₂ catalysis to yield isocoumarin derivatives. Substituents on the phenylethynyl phenyl ring significantly impact reaction efficiency:

| Substituent (R) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| H | 60 | 77 | |

| NO₂ | 120 | 68 | |

| CH₃ | 40 | 85 | |

| CH₃O | 30 | 89 |

Key Findings :

Comparison with Quinoline-Based Analogs

highlights quinoline-piperazine benzoate derivatives (C1–C7), which are structurally more complex. These compounds exhibit crystallinity (yellow/white solids) and distinct NMR profiles due to extended conjugation, but their synthesis requires multi-step protocols compared to the straightforward cyclization of this compound .

Molecular Weight and Solubility

Crystallographic Data

reports that Methyl 2-[(2-methylphenoxy)methyl]benzoate forms stable crystals with defined molecular geometries, suggesting that substituents on the benzoate ring influence packing efficiency. Similar analysis for this compound would require crystallographic studies .

Q & A

Q. What are the common synthetic routes for Methyl 2-(phenylethynyl)benzoate, and how is its structure confirmed?

this compound is synthesized via Zn(OTf)₂-catalyzed cyclization of this compound with ethyl acrylate under optimized conditions (60°C, 40–120 min, depending on substituents). Key steps include alkyne activation and nucleophilic addition. Structural confirmation employs ¹H/¹³C NMR to identify the ethynyl proton (δ ~3.1 ppm) and ester carbonyl (δ ~168 ppm), alongside FT-IR for the ester C=O stretch (~1720 cm⁻¹). X-ray crystallography may resolve steric effects in derivatives .

Q. What factors influence reaction efficiency in synthesizing isocoumarin derivatives from this compound?

Reaction efficiency depends on:

- Substituent electronic effects : Electron-donating groups (e.g., CH₃O) reduce reaction time (30 min) and increase yields (89%), while electron-withdrawing groups (e.g., NO₂) require longer times (120 min) and lower yields (68%) due to reduced nucleophilicity .

- Catalyst loading : Zn(OTf)₂ at 10 mol% optimizes cyclization without byproducts .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?

- NMR : Ethynyl protons (δ 2.8–3.2 ppm) and aromatic protons (δ 7.0–8.2 ppm) confirm regiochemistry.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 236.0835 for C₁₆H₁₂O₂).

- X-ray crystallography : Resolves steric clashes in bulky derivatives (e.g., N(CH₃)₂ substituents) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents impact cyclization mechanisms?

Electronic effects dominate:

- Electron-donating groups (e.g., CH₃, OCH₃) accelerate cyclization by stabilizing transition states via resonance. For example, CH₃O-substituted derivatives achieve 89% yield in 30 min .

- Electron-withdrawing groups (e.g., NO₂) slow reactions due to decreased electron density at the alkyne. Steric hindrance from bulky groups (e.g., N(CH₃)₂) is mitigated by flexible Zn(OTf)₂ coordination .

Q. What strategies resolve contradictions in yield data for nitro-substituted derivatives?

Despite extended reaction times (120 min), NO₂-substituted derivatives yield only 68% due to competing side reactions (e.g., hydrolysis). Strategies include:

Q. How can mechanistic studies elucidate the role of Zn(OTf)₂ in cyclization?

- Isotopic labeling : ¹⁸O-tracing in ethyl acrylate confirms nucleophilic attack at the β-position.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to probe transition states.

- DFT calculations : Model Zn coordination geometries and charge distribution during alkyne activation .

Q. How are structure-activity relationships (SAR) explored for antioxidant derivatives?

- DPPH assays : NO₂-substituted derivatives show lower radical scavenging (IC₅₀ = 45 µM) due to electron withdrawal, while CH₃O derivatives exhibit higher activity (IC₅₀ = 28 µM) via radical stabilization .

- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) to differentiate antioxidant efficacy from nonspecific toxicity .

Q. What methodologies optimize large-scale synthesis while maintaining purity?

- Continuous flow reactors : Enhance heat/mass transfer for reproducible yields.

- Chromatography-free purification : Use pH-selective crystallization (e.g., basic aqueous washes to remove unreacted acrylate).

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.